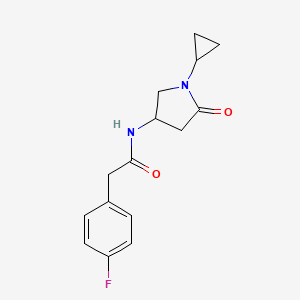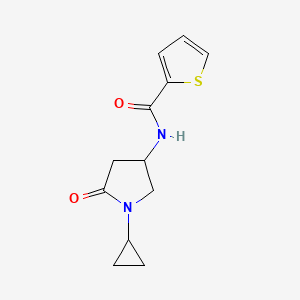
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide, also known as 3MMP, is an organic compound with a pyrazole-based structure. It has been widely studied in the scientific community due to its unique biochemical and physiological properties. 3MMP has been found to have a range of potential applications in the laboratory and in medical research.
Aplicaciones Científicas De Investigación
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been studied extensively in the scientific community due to its potential applications in laboratory research. It has been found to have a range of potential applications, including as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a ligand for binding to proteins. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a tool for studying the structure and function of proteins.
Mecanismo De Acción
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to act as an inhibitor of enzymes, specifically those involved in the synthesis of cyclic nucleotides. It binds to the active site of the enzyme and prevents the formation of cyclic nucleotides, thus inhibiting the enzyme’s activity. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has also been found to act as an inhibitor of protein-protein interactions, as it binds to the active site of the protein and prevents the formation of the desired protein-protein interaction.
Biochemical and Physiological Effects
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to act as an inhibitor of enzyme activity, as discussed above, and it has also been found to have a range of effects on cell signaling pathways. 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to modulate the activity of G protein-coupled receptors and to affect the expression of genes involved in the regulation of cell proliferation and differentiation. In addition, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has been found to have anti-inflammatory and anti-cancer effects, as well as a range of other potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide has a range of advantages and limitations for lab experiments. One of the main advantages of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is that it is relatively easy to synthesize, as discussed above. In addition, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide research. One potential direction is to further explore its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects. Another potential direction is to explore its potential as a drug delivery system, as it has been found to bind to proteins and thus may be able to deliver drugs to specific sites in the body. Finally, 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide could be further studied for its potential as a fluorescent probe for imaging, as it has been found to bind to proteins and thus may be able to provide a means of imaging specific sites in the body.
Métodos De Síntesis
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide can be synthesized by a variety of methods. One of the most common methods is the condensation of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxylic acid with an appropriate amine. This method involves the reaction of the acid and amine in the presence of a base such as sodium hydroxide, followed by the addition of a catalytic amount of triethylamine. The reaction typically takes place at a temperature of 80-90°C and results in the formation of 3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide in a yield of up to 90%.
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-6-9(19-15-8)4-5-13-11(17)10-7-16(2)14-12(10)18-3/h6-7H,4-5H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMSNLLFJFEIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)
![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)
![2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride](/img/structure/B6503787.png)
![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B6503812.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B6503818.png)
![2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503834.png)
![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6503842.png)
![2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B6503855.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)